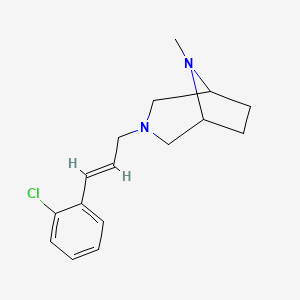
cyclohexanamine;cyclohexylcarbamothioic S-acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclohexanamine;cyclohexylcarbamothioic S-acid is a compound with significant importance in various fields of chemistry and industry. It is known for its unique chemical structure and properties, which make it useful in a range of applications. The compound is characterized by the presence of both amine and carbamothioic acid functional groups, which contribute to its reactivity and versatility.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Cyclohexanamine;cyclohexylcarbamothioic S-acid can be synthesized through several methods. One common approach involves the reaction of cyclohexanamine with carbon disulfide in the presence of a base, followed by the addition of an alkylating agent. The reaction conditions typically include:
Temperature: Moderate temperatures (20-50°C)
Solvent: Polar solvents such as ethanol or methanol
Catalyst: Basic catalysts like sodium hydroxide or potassium hydroxide
Industrial Production Methods
In an industrial setting, the production of this compound often involves large-scale batch or continuous processes. The use of high-pressure reactors and advanced purification techniques ensures the efficient and high-yield production of the compound. The reaction parameters are carefully controlled to optimize the yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Cyclohexanamine;cyclohexylcarbamothioic S-acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the carbamothioic acid group to a thiol group.
Substitution: Nucleophilic substitution reactions can occur at the amine group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Substitution Reagents: Alkyl halides, acyl chlorides
Major Products Formed
The major products formed from these reactions include sulfonic acids, thiols, and substituted amines. These products have diverse applications in chemical synthesis and industrial processes.
Wissenschaftliche Forschungsanwendungen
Cyclohexanamine;cyclohexylcarbamothioic S-acid has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe and enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of cyclohexanamine;cyclohexylcarbamothioic S-acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and function. The presence of both amine and carbamothioic acid groups allows it to participate in various biochemical reactions, influencing cellular processes and signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclohexylamine: A primary aliphatic amine with similar structural features.
Cyclohexylcarbamic acid: Contains a carbamic acid group instead of a carbamothioic acid group.
Cyclohexylthiol: Contains a thiol group instead of an amine group.
Uniqueness
Cyclohexanamine;cyclohexylcarbamothioic S-acid is unique due to the combination of amine and carbamothioic acid functional groups. This dual functionality imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry.
Eigenschaften
CAS-Nummer |
64573-68-8 |
|---|---|
Molekularformel |
C13H26N2OS |
Molekulargewicht |
258.43 g/mol |
IUPAC-Name |
cyclohexanamine;cyclohexylcarbamothioic S-acid |
InChI |
InChI=1S/C7H13NOS.C6H13N/c9-7(10)8-6-4-2-1-3-5-6;7-6-4-2-1-3-5-6/h6H,1-5H2,(H2,8,9,10);6H,1-5,7H2 |
InChI-Schlüssel |
QDKDDFKDJDLZFL-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)N.C1CCC(CC1)NC(=O)S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Dibenzyl 1-methyl-2-{4-oxo-4-[(propan-2-yl)amino]butyl}hydrazine-1,2-dicarboxylate](/img/structure/B14503361.png)
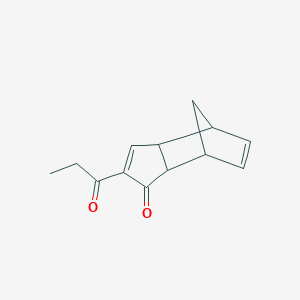
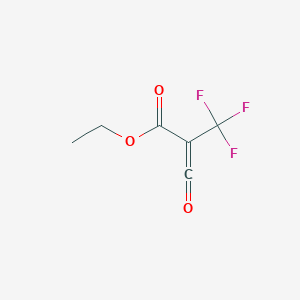
![1-Methyl-3-phenoxy-6-[(propan-2-yl)oxy]pyridazin-1-ium iodide](/img/structure/B14503380.png)
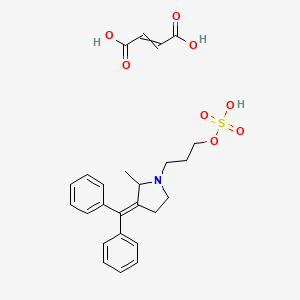
![Ethyl 1-(bromomethyl)bicyclo[2.2.2]octane-2-carboxylate](/img/structure/B14503388.png)
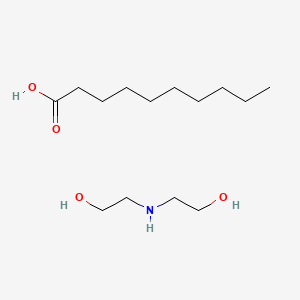



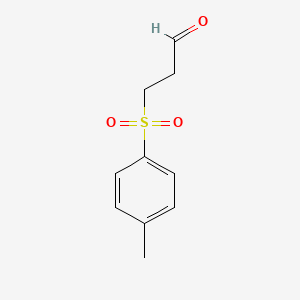
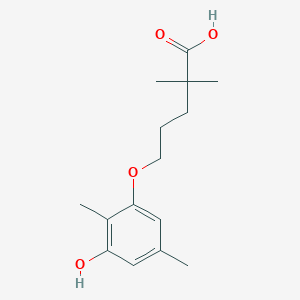
![3-[(4-Methylphenyl)selanyl]prop-2-enamide](/img/structure/B14503433.png)
